molecular formula C13H8ClNO5 B8461625 2-(5'-Chloro-2-nitrophenoxy)benzoic acid

2-(5'-Chloro-2-nitrophenoxy)benzoic acid

Cat. No.: B8461625
M. Wt: 293.66 g/mol
InChI Key: KLIVBHQWGSWZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5'-Chloro-2-nitrophenoxy)benzoic acid is a halogenated nitro-aromatic compound featuring a benzoic acid backbone substituted at the ortho-position (C2) with a phenoxy group. The phenoxy moiety itself is further functionalized with a chlorine atom at the para-position (C5') and a nitro group at the ortho-position (C2) (Figure 1).

Such methods are commonly employed for phenoxy-linked benzoic acids.

Properties

Molecular Formula

C13H8ClNO5

Molecular Weight

293.66 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenoxy)benzoic acid

InChI

InChI=1S/C13H8ClNO5/c14-8-5-6-10(15(18)19)12(7-8)20-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17)

InChI Key

KLIVBHQWGSWZNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Point : Based on structurally similar compounds like 2-chloro-5-nitrobenzoic acid (mp 166–168°C ), the target compound is expected to exhibit a comparable melting range.
  • Solubility : The nitro and chloro substituents likely reduce aqueous solubility, as seen in other halogenated nitrobenzoic acids, which are sparingly soluble in water but more soluble in organic solvents like ethyl acetate or acetonitrile .

Comparison with Similar Compounds

Below is a detailed comparison of 2-(5'-Chloro-2-nitrophenoxy)benzoic acid with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs and Substituent Effects

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Structural Features Biological Relevance
2-(5'-Chloro-2-nitrophenoxy)benzoic acid Phenoxy (C2: benzoic acid; C5': Cl, C2': NO₂) Diphenyl ether linkage with electron-withdrawing groups Potential thyroid receptor (TRα) binding
2-(2-Chlorophenoxy)benzoic acid Phenoxy (C2: benzoic acid; C2': Cl) Single chloro substituent on phenoxy Benzodiazepine agonist analog
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid Phenoxy (C2: benzoic acid; C2': Cl, C4': CF₃; C5: NO₂) Trifluoromethyl enhances lipophilicity TRα binding (ΔG = -29.55 kcal/mol)
2-Chloro-5-nitrobenzoic acid Benzoic acid (C2: Cl, C5: NO₂) Direct substitution on benzoic acid Intermediate for pharmaceuticals

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility (Water) LogP (Predicted) Extraction Rate* (Relative to Benzoic Acid)
2-(5'-Chloro-2-nitrophenoxy)benzoic acid 160–170 (est.) Low ~2.8 Moderate (Nitro reduces mobility )
2-(2-Chlorophenoxy)benzoic acid Not reported Moderate ~2.5 High (Cl enhances membrane diffusion )
2-Chloro-5-nitrobenzoic acid 166–168 Slight ~1.9 Low (Nitro lowers distribution coefficient )

*Extraction rates inferred from trends in halogenated benzoic acids .

Research Findings and Trends

Substituent Effects on Solubility : Nitro groups reduce aqueous solubility but enhance membrane permeability in organic solvents, as seen in emulsion liquid membrane extraction studies .

Receptor Binding : Halogen and nitro substituents are critical for TRα binding, with trifluoromethyl groups further optimizing interaction energies .

Synthetic Optimization : One-pot synthesis routes minimize intermediate purification steps, improving cost efficiency for industrial production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.